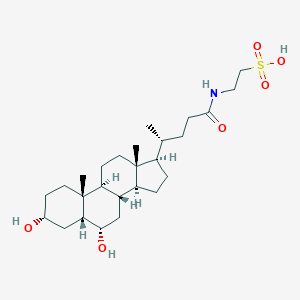

Taurohyodeoxycholic acid

概要

説明

タウロヒオデオキシコール酸は、胆汁酸誘導体であり、特にヒオデオキシコール酸のタウロ抱合体です。これは、食事性脂肪の乳化と吸収を助けることで消化系で重要な役割を果たすジヒドロキシル化天然胆汁酸です。 この化合物は、潜在的な肝保護特性と胆石の溶解を促進する能力で知られています .

準備方法

合成経路と反応条件: タウロヒオデオキシコール酸の合成は、通常、ヒオデオキシコール酸とタウリンの抱合を伴います。このプロセスは、以下の手順で達成できます。

ヒオデオキシコール酸の活性化: ヒオデオキシコール酸のカルボキシル基は、ジシクロヘキシルカルボジイミド (DCC) や N-ヒドロキシスクシンイミド (NHS) などの試薬を使用して活性化されます。

タウリンとの抱合: 活性化されたヒオデオキシコール酸は、次にトリエチルアミンなどの塩基の存在下でタウリンと反応してタウロヒオデオキシコール酸を形成します。

工業生産方法: タウロヒオデオキシコール酸の工業生産は、同様の合成経路を伴いますが、より大規模です。このプロセスは、結晶化やクロマトグラフィーなどの高度な精製技術を伴い、より高い収率と純度を実現するために最適化されています。

化学反応の分析

Biliary Lipid Secretion Dynamics

THDCA significantly influences biliary lipid secretion, particularly cholesterol and phospholipids. Studies in cholecystectomized patients revealed:

| Parameter | THDCA | TUDCA |

|---|---|---|

| Cholesterol secretion | 0.098 µmol/µmol | 0.061 µmol/µmol |

| Phospholipid secretion | 0.451 µmol/µmol | 0.275 µmol/µmol |

| Phospholipid/Cholesterol | 3.88 µmol/µmol | 3.09 µmol/µmol |

THDCA stimulates 60% greater cholesterol secretion and 64% higher phospholipid output compared to TUDCA . This is attributed to its ability to promote vesicle recruitment in bile canaliculi, as observed via electron microscopy .

Metabolic Stability and Detoxification

THDCA exhibits metabolic stability in vivo:

-

No detectable metabolites were observed during intravenous infusion in bile fistula rats .

-

It remains the predominant biliary bile acid (>95% composition) during sustained infusion .

-

Co-infusion with toxic bile acids like taurochenodeoxycholic acid (TCDCA) inhibits hepatotoxicity by reducing alkaline phosphatase and lactate dehydrogenase leakage .

Hepatoprotective Mechanisms

THDCA demonstrates protective effects against liver damage:

-

Antiapoptotic Activity : Prevents mitochondrial Bax translocation, preserving energy production .

-

Detoxification : Reduces TCDCA-induced bile flow impairment by 80% and enzyme leakage by 90% .

-

Choleretic Properties : Increases bile flow by 13.8 nl/µmol, outperforming TUDCA (6.4 nl/µmol) and TCA (10.9 nl/µmol) .

Comparative Pharmacological Effects

THDCA’s unique properties make it a candidate for therapeutic applications:

| Property | THDCA | TUDCA |

|---|---|---|

| Hydrophilicity | Moderate-High | High |

| Biliary SRmax (nmol/min) | 1080 | 3240 |

| Anticholelithogenic | Reduces gallstones | Moderate efficacy |

In murine models, THDCA administration (230–450 mg/kg) reduced gallstone incidence by 40% and hepatic steatosis by 30% .

Analytical Characterization

Advanced LC-MS methods enable precise quantification of THDCA in biological matrices:

-

Detection : Negative electrospray ionization with SRM transitions at m/z 498.29 .

-

Retention Time : 7.0–8.2 minutes in a 10-minute chromatographic run .

THDCA’s chemical interactions highlight its role as a potent modulator of biliary lipid metabolism and a hepatoprotective agent. Its hydrophilicity, metabolic stability, and ability to enhance phospholipid secretion distinguish it from other bile acids, offering therapeutic potential for cholestatic and metabolic liver disorders. Further research is needed to explore its pharmacokinetics and clinical applications.

科学的研究の応用

Cholestatic Liver Diseases

THDC has been identified as a potential therapeutic agent for cholestatic liver diseases due to its hydrophilic properties. Studies have shown that THDC can enhance biliary lipid secretion and modify bile acid composition in patients with disrupted enterohepatic circulation. In a study involving chronic administration of THDC, it was found that while the overall biliary lipid composition remained largely unchanged, the presence of THDC was noted to increase during treatment, suggesting its role in modifying bile acid pools in cholestatic conditions .

Cholesterol Gallstone Dissolution

One of the significant applications of THDC is in the dissolution of cholesterol gallstones. Its hydrophilicity allows for increased secretion of phospholipids into bile, which is crucial for emulsifying cholesterol and preventing gallstone formation. In comparative studies, THDC has been shown to stimulate greater biliary lecithin secretion than other bile acids such as tauroursodeoxycholic acid (TUDCA) and taurocholic acid . This property makes THDC a candidate for non-surgical treatment options for gallstone disease.

Hepatoprotective Effects

THDC has demonstrated hepatoprotective effects, particularly against hepatotoxicity induced by other bile acids. In experimental models, co-infusion of THDC with taurochenodeoxycholic acid (TCDCA) resulted in preserved bile flow and reduced leakage of liver enzymes into bile, indicating its protective role against hepatic injury . This application is particularly relevant for patients undergoing treatments that involve potentially hepatotoxic agents.

Lipid Metabolism and Secretion

Research indicates that THDC plays a significant role in lipid metabolism by enhancing the secretion of cholesterol and phospholipids from the liver. In studies where THDC was infused intraduodenally, it was found to stimulate greater cholesterol and phospholipid secretion compared to TUDCA, with a higher phospholipid-to-cholesterol secretory ratio . This suggests that THDC may be beneficial in managing conditions related to lipid dysregulation.

Potential Use in Inflammatory Conditions

Emerging evidence suggests that THDC may limit inflammatory responses in the gastrointestinal tract. It has been observed to reduce myeloperoxidase activity and expression of pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models . This property could position THDC as a therapeutic agent for inflammatory bowel diseases or other conditions characterized by excessive inflammation.

Data Tables

Case Studies Overview

- Case Study on Cholestatic Patients : A study involving chronic administration of THDC showed an increase in biliary THDC levels during treatment, suggesting its role in modifying bile acid pools without significantly altering overall biliary lipid composition .

- Gallstone Dissolution Study : Research demonstrated that THDC infusion significantly increased biliary lecithin output compared to other bile acids, supporting its use as a treatment for cholesterol gallstones .

- Hepatotoxicity Prevention : In rat models, co-infusion of THDC with TCDCA preserved liver function and reduced enzyme leakage into bile, highlighting its protective effects against drug-induced liver injury .

作用機序

タウロヒオデオキシコール酸がその効果を発揮するメカニズムは、いくつかの分子標的と経路を伴います。

胆汁酸受容体: 胆汁酸の代謝と分泌に影響を与える FXR (ファルネソイドX受容体) や TGR5 (Gタンパク質共役型胆汁酸受容体) などの胆汁酸受容体と相互作用します。

細胞膜との相互作用: 細胞膜に統合され、膜の流動性と機能に影響を与えます。

6. 類似の化合物との比較

タウロヒオデオキシコール酸は、次のような他の胆汁酸と比較できます。

タウロケノデオキシコール酸: 同じような肝保護特性を持つ別のタウロ抱合型胆汁酸ですが、分子標的は異なります。

タウロウルソデオキシコール酸: 抗アポトーシス効果で知られており、肝疾患の治療に使用されます。

タウロデオキシコール酸: 分子量と式は似ていますが、特定の生物学的活性は異なります.

タウロヒオデオキシコール酸は、肝保護特性と胆石の溶解を促進する能力という独自の組み合わせにより、研究と治療の両方において貴重な化合物となっています。

類似化合物との比較

Taurohyodeoxycholic acid can be compared with other bile acids such as:

Taurochenodeoxycholic Acid: Another tauroconjugated bile acid with similar hepatoprotective properties but different molecular targets.

Tauroursodeoxycholic Acid: Known for its anti-apoptotic effects and use in treating liver diseases.

Taurodeoxycholic Acid: Shares similar molecular weight and formula but differs in its specific biological activities.

This compound stands out due to its unique combination of hepatoprotective properties and ability to promote gallstone dissolution, making it a valuable compound in both research and therapeutic contexts.

生物活性

Taurohyodeoxycholic acid (THDCA) is a bile acid derivative that has garnered attention for its potential biological activities, particularly in the context of gastrointestinal health and inflammation. As a 6α-hydroxylated bile acid, THDCA plays a role in various physiological processes, including the modulation of immune responses and the maintenance of gut microbiota balance.

Anti-Inflammatory Effects

Recent studies have highlighted THDCA's significant anti-inflammatory properties, particularly in models of colitis. A notable study demonstrated that THDCA alleviated colitis induced by trinitrobenzene sulfonic acid (TNBS) in mice. The treatment with THDCA resulted in:

- Improvement in clinical parameters : Increased body weight, colon length, and reduced spleen weight.

- Histological improvements : Enhanced histological characteristics of the colon.

- Cytokine modulation : THDCA reduced levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-6, IL-17A) while increasing anti-inflammatory cytokines (e.g., IL-4, IL-10) .

These findings suggest that THDCA may help restore the balance between Th1/Th2 and Th17/Treg immune responses, which is crucial for managing inflammatory conditions like ulcerative colitis .

The mechanisms underlying the biological activity of THDCA involve several pathways:

- Cytokine Regulation : THDCA modulates the secretion of various cytokines by influencing immune cell populations:

- Immune Cell Balance Restoration : The compound helps restore the proportions of different T cell subsets, thereby promoting a balanced immune response .

- Impact on Gut Microbiota : THDCA has been implicated in altering gut microbiota composition, which can influence overall gut health and inflammation levels .

Additional Biological Activities

THDCA also exhibits other noteworthy biological activities:

- Gallstone Reduction : In vitro studies suggest that THDCA can decrease the size and weight of human gallstones while increasing bile flow and biliary lipid secretion in animal models .

- Protection Against Cholestasis : Research indicates that THDCA may protect against bile acid-induced cholestasis by enhancing bile flow and phospholipid secretion .

Case Study 1: Ulcerative Colitis Model

In a controlled experiment, mice were treated with varying doses of THDCA (20, 40, and 80 mg/kg/day) alongside standard treatments like sulfasalazine. The study found that higher doses of THDCA significantly improved clinical outcomes compared to controls, demonstrating its potential as an alternative or adjunct therapy for ulcerative colitis .

Case Study 2: Gallstone Management

A clinical observation noted that patients receiving THDCA treatment exhibited a marked reduction in gallstone formation and associated symptoms. This was attributed to its effects on bile composition and flow dynamics .

Summary Table of Biological Activities

特性

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXPOCDLAFAFNT-BHYUGXBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952061 | |

| Record name | 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-04-5 | |

| Record name | Taurohyodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAURINE HYODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6V086EMME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does THDCA influence bile lipid secretion?

A1: THDCA stimulates the secretion of both cholesterol and phospholipids in the bile [, , ]. Interestingly, it promotes a higher phospholipid/cholesterol secretory ratio compared to another bile acid, Tauroursodeoxycholic acid (TUDCA) [].

Q2: Can THDCA protect against cholestasis induced by other bile acids?

A2: Yes, studies show that THDCA can effectively prevent liver damage caused by Taurochenodeoxycholic acid (TCDCA) []. It achieves this by enhancing the biliary secretion of TCDCA, thereby reducing its accumulation in the liver [, ].

Q3: Does THDCA impact drug metabolism in the liver?

A3: Research suggests that THDCA can induce cytochrome P4503A (CYP3A) enzymes in the liver [, ]. This induction may contribute to its hepatoprotective effects by enhancing the metabolism and excretion of toxic bile acids [].

Q4: What is the role of P-glycoprotein in THDCA's mechanism of action?

A4: While not directly addressed in the research provided, it's hypothesized that THDCA-induced CYP3A overexpression might be associated with increased P-glycoprotein expression. This could facilitate the biliary excretion of toxic bile acids like TCDCA during cholestasis [].

Q5: What is the molecular formula and weight of THDCA?

A5: The molecular formula of THDCA is C26H44NO6S, and its molecular weight is 498.7 g/mol. Unfortunately, the provided research excerpts do not offer specific spectroscopic data for THDCA.

Q6: Is there information on the material compatibility, stability, and catalytic properties of THDCA?

A6: The provided research focuses primarily on THDCA's biological activity and effects. Information regarding material compatibility, stability under various conditions, catalytic properties, reaction mechanisms, selectivity, and related applications falls outside the scope of these studies.

Q7: What insights have computational chemistry and modeling provided into THDCA's activity?

A7: While the provided research doesn't delve into computational modeling of THDCA, one study investigating bile acid interactions with the epithelial sodium channel (ENaC) utilized photoaffinity labeling and functional experiments to demonstrate direct binding of bile acids, including THDCA, to ENaC subunits [, ]. This suggests potential for future computational studies to further elucidate binding mechanisms and SAR.

Q8: Are there details about THDCA's stability under various conditions, formulation strategies, and adherence to SHE regulations?

A8: The provided research primarily focuses on THDCA's biological activity and effects. Detailed information on its stability and formulation, as well as its environmental impact, degradation, recycling and waste management, and adherence to SHE regulations is not covered within these studies.

Q9: Has THDCA demonstrated efficacy in preclinical models of disease?

A9: Yes, THDCA has shown promising effects in preclinical models. In a mouse model of ulcerative colitis induced by trinitrobenzene sulfonic acid (TNBS), THDCA exhibited a protective effect [, ]. Additionally, it alleviated steatohepatitis in a mouse model of non-alcoholic steatohepatitis (NASH) induced by a methionine and choline deficient (MCD) diet [].

Q10: What about THDCA's performance in human clinical trials?

A10: While the provided research doesn't detail specific results from human clinical trials, one abstract mentions a double-blind controlled trial investigating THDCA's efficacy and safety in treating dyspeptic disturbances associated with gallstones or other hepatic disorders []. Another abstract mentions a preliminary report on THDCA's effect on biliary lipid secretion in humans [].

Q11: Is there information available on potential resistance mechanisms to THDCA or its toxicological profile?

A11: The provided research primarily focuses on THDCA's beneficial effects and mechanisms. It lacks information concerning potential resistance mechanisms or cross-resistance with other compounds. Regarding toxicology, studies in rats and dogs indicate that THDCA exhibits a favorable safety profile at therapeutic doses [, ]. Further research is needed to fully elucidate any potential long-term effects.

Q12: Does the research address THDCA's potential for immunogenicity, interactions with drug transporters and metabolizing enzymes, biocompatibility, or potential alternatives?

A12: The provided research primarily focuses on THDCA's impact on bile acid metabolism and associated effects. Information concerning its immunogenicity, interactions with drug transporters and metabolizing enzymes (beyond CYP3A induction), biocompatibility, biodegradability, and potential alternatives or substitutes is not covered in detail within these studies.

Q13: What is the historical context of THDCA research, and are there collaborative, interdisciplinary approaches driving its investigation?

A13: While the research doesn't offer a dedicated historical overview, it reflects an evolving understanding of THDCA's role in bile acid metabolism and potential therapeutic applications. The studies utilize a range of methodologies, highlighting interdisciplinary collaborations across fields like pharmacology, toxicology, and microbiology. Notably, research investigating THDCA's impact on the gut microbiota and its connection to metabolic diseases emphasizes the growing trend of cross-disciplinary research in understanding host-microbe interactions [, , , , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。